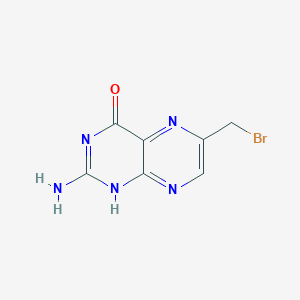

2-amino-6-(bromomethyl)-4(3H)-pteridinone

Übersicht

Beschreibung

Pirazomonam ist ein starkes Antibiotikum der Monobaktam-Klasse, das gegen gramnegative Bakterien wirksam ist. Es ist besonders wirksam gegen Pseudomonas aeruginosa und andere Pseudomonas-Arten. Es hat im Allgemeinen eine geringe Wirksamkeit gegen grampositive aerobe Bakterien und anaerobe Bakterien .

Vorbereitungsmethoden

Pirazomonam wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Monobaktam-Kernstruktur umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Monobaktam-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Monobaktam-Rings.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die antibakterielle Aktivität und Stabilität der Verbindung zu verbessern.

Industrielle Produktionsverfahren für Pirazomonam beinhalten die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren umfassen häufig kontinuierliche Durchflussverfahren und fortschrittliche Reinigungstechniken, um den Anforderungen der pharmazeutischen Produktion gerecht zu werden .

Analyse Chemischer Reaktionen

Pirazomonam unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Pirazomonam zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung von Aminen oder Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 256.06 g/mol. Its structure features a pteridine ring, which is known for its biological activity and ability to interact with various biological targets.

Pharmaceutical Applications

Antitumor and Antimicrobial Properties

Research indicates that 2-amino-6-(bromomethyl)-4(3H)-pteridinone exhibits potential as an antitumor agent, making it a candidate for drug development against various cancers. It has been investigated for its ability to inhibit enzymes critical for DNA synthesis, such as thymidylate synthase, which is essential in cancer cell proliferation. Furthermore, its antimicrobial properties suggest potential applications in treating bacterial infections.

Folic Acid Antimetabolite Synthesis

This compound serves as a precursor in the synthesis of folic acid antimetabolites like aminopterin and methotrexate, which are used in cancer treatment. The bromomethyl group allows for nucleophilic displacement reactions with amino acids and other functional groups, enhancing the synthesis of these important therapeutic agents .

Enzyme Inhibition Studies

This compound has been shown to inhibit various enzymes, which can be leveraged for therapeutic purposes:

- Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells.

- Xanthine Oxidase Inhibition : This enzyme plays a role in purine metabolism. Inhibitors of xanthine oxidase are significant in managing conditions like gout and hyperuricemia.

These properties position the compound as a valuable tool in developing new chemotherapeutic agents targeting specific metabolic pathways.

Biochemical Research Applications

In biochemical research, this compound is utilized for:

- Proteomics Research : It serves as a biochemical probe in proteomics studies to investigate protein interactions and functions.

- Model Compound Studies : The compound is used as a model to study the reactivity and stability of related pteridine derivatives .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research focused on the inhibition of thymidylate synthase showed that modifications to the bromomethyl group could enhance binding affinity, leading to more potent inhibitors.

Wirkmechanismus

Pirazomonam übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es zielt auf Penicillin-bindende Proteine (PBPs) ab und bindet an diese, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand essentiell sind. Diese Bindung hemmt die Transpeptidierungsreaktion, was zur Schwächung und letztendlich zur Lyse der bakteriellen Zellwand führt. Die hohe Affinität der Verbindung zu PBPs in gramnegativen Bakterien, insbesondere Pseudomonas aeruginosa, macht sie gegen diese Krankheitserreger hochwirksam .

Vergleich Mit ähnlichen Verbindungen

Pirazomonam ist anderen Monobaktam-Antibiotika wie Aztreonam ähnlich. Es zeichnet sich durch seine höhere intrinsische Aktivität gegen Pseudomonas aeruginosa und andere Pseudomonas-Arten aus. Zu anderen ähnlichen Verbindungen gehören:

Aztreonam: Ein weiteres Monobaktam-Antibiotikum mit Aktivität gegen gramnegative Bakterien.

BAL30072: Ein Monobaktam, das an ein Dihydroxypyridon-Siderophor konjugiert ist, wirkt gegen Pseudomonas aeruginosa und Acinetobacter baumannii.

MC-1: Ein weiteres Monobaktam, das an ein Siderophor konjugiert ist, mit ähnlicher Aktivität wie BAL30072

Die Einzigartigkeit von Pirazomonam liegt in seiner hohen intrinsischen Aktivität gegen Pseudomonas-Arten und seiner Fähigkeit, bestimmte bakterielle Resistenzmechanismen zu überwinden .

Biologische Aktivität

Introduction

2-Amino-6-(bromomethyl)-4(3H)-pteridinone, also known as Pirazmonam, is a synthetic compound belonging to the pteridine family. It exhibits significant biological activity, particularly as an antibiotic against gram-negative bacteria. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 89794-15-0 |

| Molecular Formula | C7H6BrN5O |

| Molecular Weight | 256.06 g/mol |

| Appearance | Beige to orange powder |

| Purity | >96% |

Pirazmonam exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death, making it particularly effective against pathogens such as Pseudomonas aeruginosa and other gram-negative bacteria .

Antimicrobial Activity

Pirazmonam has demonstrated potent activity against a variety of gram-negative bacteria, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

However, it shows limited efficacy against gram-positive bacteria and anaerobes . Studies indicate that its effectiveness is enhanced when used in combination with other antibiotics, which can help overcome resistance mechanisms.

Resistance Mechanisms

Research has shown that Pseudomonas aeruginosa can develop resistance to Pirazmonam through various mechanisms, including the modification of PBPs and the production of beta-lactamases. Understanding these resistance pathways is critical for developing strategies to enhance the efficacy of Pirazmonam in clinical settings .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of Pirazmonam:

- In Vitro Studies : A study conducted on various strains of Pseudomonas aeruginosa revealed that Pirazmonam inhibited bacterial growth at concentrations as low as 0.5 µg/mL. The study emphasized its potential use in treating infections caused by resistant strains.

- Combination Therapy : Research highlighted the synergistic effects of combining Pirazmonam with other antibiotics like meropenem. This combination was found to significantly reduce bacterial load in murine models infected with resistant strains of Klebsiella pneumoniae .

- Pharmacokinetics : A pharmacokinetic study indicated that Pirazmonam has favorable absorption characteristics with a half-life that supports its use in both intravenous and oral formulations. This property enhances its applicability in clinical settings for treating serious infections .

Eigenschaften

IUPAC Name |

2-amino-6-(bromomethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHGUACGXTYZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.